(R)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine
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Overview
Description
®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets . The compound’s unique stereochemistry, with both ® and (S) configurations, contributes to its distinct biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine derivatives . Another method involves the use of chiral amine-derived iridacycle complexes to catalyze the N-heterocyclization of primary amines with diols .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the continuous reaction of 1,4-butanediol and ammonia in a tube reactor under high pressure and temperature . This method ensures high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolinium-based ionic liquid crystals.
Reduction: Reduction reactions can modify the pyrrolidine ring, affecting its biological activity.
Substitution: Substitution reactions, such as C-H functionalization, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and catalysts like rhodium or nickel for substitution reactions .
Major Products
The major products formed from these reactions include pyrrolinium salts, reduced pyrrolidine derivatives, and various substituted pyrrolidines .
Scientific Research Applications
®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it valuable for studying enantioselective biological processes.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enantioselective proteins, influencing biological pathways . For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine include other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets ®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine apart is its specific stereochemistry, which imparts unique biological and chemical properties. This makes it a valuable compound for studying enantioselective interactions and developing chiral drugs .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2R)-2-methyl-1-[(2S)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
QMXBITFNOQOLMD-VHSXEESVSA-N |
Isomeric SMILES |
CC[C@H](C)CN1CCC[C@H]1C |
Canonical SMILES |
CCC(C)CN1CCCC1C |
Origin of Product |
United States |
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